2'-Deoxy-2'-fluorocytidine-5'-monophosphate
Description
2'-Deoxy-2'-fluorocytidine-5'-monophosphate is a fluorinated nucleotide analog characterized by a fluorine atom at the 2'-position of the ribose ring and a cytosine base. This modification enhances metabolic stability and alters interactions with target enzymes, making it a critical intermediate in antiviral drug activation pathways. Its 5'-triphosphate form is a potent inhibitor of hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), acting as a non-obligate chain terminator . The compound is metabolized from the nucleoside form (2'-deoxy-2'-fluorocytidine) via phosphorylation and can undergo deamination to form uridine analogs with distinct pharmacological activities .
Properties
Molecular Formula |
C9H13FN3O7P |
|---|---|
Molecular Weight |
325.19 g/mol |
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13FN3O7P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)13-2-1-5(11)12-9(13)15/h1-2,4,6-8,14H,3H2,(H2,11,12,15)(H2,16,17,18) |
InChI Key |
KTAATIGPZHTGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-fluorocytidine-5’-monophosphate typically involves the fluorination of a cytidine derivative. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 2’-Deoxy-2’-fluorocytidine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product. The production is carried out in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’-fluorocytidine-5’-monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Hydrolysis: The compound can be hydrolyzed to its corresponding nucleoside and phosphate.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or other nucleophiles can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 2’-Deoxy-2’-fluorocytidine and inorganic phosphate.
Scientific Research Applications
2’-Deoxy-2’-fluorocytidine-5’-monophosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication. The presence of the fluorine atom disrupts normal DNA synthesis and repair processes, leading to the inhibition of cell proliferation. It targets DNA polymerases and other enzymes involved in nucleotide metabolism, thereby affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, targets, and biological activities of 2'-Deoxy-2'-fluorocytidine-5'-monophosphate and related compounds:
Mechanistic and Pharmacological Comparisons
Antiviral Activity
- Target Specificity: The 2'-fluorine in this compound stabilizes the ribose ring in a C3'-endo conformation, enhancing binding affinity to HCV RdRp . In contrast, PSI-7851’s β-C-methyl group further improves resistance to enzymatic degradation .
- Metabolic Activation: Unlike Gemcitabine Monophosphate, which directly inhibits ribonucleotide reductase, this compound requires phosphorylation to its triphosphate form and can also generate a second active metabolite (RO2433-TP) via deamination, providing dual inhibitory mechanisms .
Anticancer Activity
- Structural Impact: The 2',2'-difluoro substitution in Gemcitabine Monophosphate confers resistance to deamination and dephosphorylation, prolonging its intracellular half-life compared to monofluorinated analogs .
- Base Modifications: 5-Fluoro-2'-deoxyuridine 5'-monophosphate acts via thymidylate synthase inhibition, whereas 2'-Deoxy-2'-fluorouridine-5'-monophosphate induces apoptosis through DNA synthesis disruption, highlighting the divergent effects of base versus ribose modifications .
Enzyme Interactions
- Chain Termination: Both 2'-Deoxy-2'-fluorocytidine-5'-triphosphate and RO2433-TP act as non-obligate chain terminators for HCV RdRp, but the cytidine analog exhibits higher potency (IC₅₀ = 0.6 µM vs. 2.4 µM for RO2433-TP) .
Pharmacokinetic and Stability Profiles
| Compound | Half-Life (Intracellular) | Metabolic Stability | Key Enzymes Involved |
|---|---|---|---|
| This compound | ~4.7 hours (PSI-6130-TP) | Susceptible to deamination | Deoxycytidine kinase, Deaminases |
| Gemcitabine Monophosphate | >12 hours | Resistant to dephosphorylation | Ribonucleotide reductase |
| PSI-7851 | ~38 hours (RO2433-TP) | Enhanced by phosphoramidate prodrug | Carboxylesterase, Histidine triad |
Biological Activity
2'-Deoxy-2'-fluorocytidine-5'-monophosphate (2'-FdCMP) is a fluorinated nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article explores the biological activity of 2'-FdCMP, focusing on its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.
The biological activity of 2'-FdCMP is primarily attributed to its ability to interfere with nucleic acid synthesis. The fluorine atom at the 2' position enhances the stability of the nucleoside, allowing it to effectively compete with natural nucleotides during DNA synthesis. This competitive inhibition can lead to termination of viral replication and disruption of cancer cell proliferation.
Efficacy Against Influenza Viruses
Research has demonstrated that 2'-FdCMP exhibits significant antiviral properties against various strains of influenza viruses. In vitro studies indicated that it inhibited both low and highly pathogenic strains of H5N1 and H1N1 viruses, with 90% inhibitory concentrations (IC90) ranging from 0.13 µM to 4.6 µM in MDCK cells . In vivo studies involving BALB/c mice showed that administration of 2'-FdCMP at doses of 30 mg/kg/day significantly improved survival rates (70-80%) following lethal H5N1 virus exposure .
Activity Against Crimean-Congo Hemorrhagic Fever Virus (CCHFV)
In a comparative study, 2'-FdCMP was found to be 200 times more potent than ribavirin against CCHFV, with an effective concentration (EC50) of 61 ± 18 nM . The compound also demonstrated synergistic effects when used in combination with T-705 (favipiravir), enhancing its antiviral efficacy without increasing cytotoxicity .
Anticancer Activity
2'-FdCMP has been investigated for its potential in cancer therapy due to its ability to inhibit DNA synthesis in rapidly dividing cells. The compound's incorporation into DNA can induce apoptosis in cancer cells by disrupting normal cellular processes. Studies have shown that it can effectively reduce tumor growth in various cancer models, although specific IC50 values for different cancer cell lines require further investigation.
Cytotoxicity and Safety Profile
The safety profile of 2'-FdCMP is crucial for its therapeutic application. In vitro cytotoxicity assays have indicated that while the compound is effective against viral pathogens, it exhibits relatively low toxicity towards normal mammalian cells at therapeutic doses . This characteristic makes it a promising candidate for further development in both antiviral and anticancer therapies.
Summary of Research Findings
| Study Focus | Pathogen/Condition | IC50/EC50 | Efficacy | Notes |
|---|---|---|---|---|
| Influenza A | H5N1 Virus | IC90: 0.13 - 4.6 µM | 70-80% survival in mice | Administered at 30 mg/kg/day |
| CCHFV | Crimean-Congo Fever | EC50: 61 ± 18 nM | Synergistic with T-705 | 200x potency compared to ribavirin |
| Cancer | Various Tumors | TBD | Effective in reducing tumor growth | Low cytotoxicity towards normal cells |
Case Studies
- Influenza Treatment : In a study where mice were infected with H5N1, treatment with 2'-FdCMP resulted in significant survival rates and reduced lung pathology compared to controls .
- CCHFV Inhibition : A high-throughput screening identified 2'-FdCMP as a lead compound against CCHFV, showcasing its potential as a therapeutic option for this severe viral infection .
Q & A
Basic Research Questions
Q. What are the optimal storage and solubility conditions for 2'-Deoxy-2'-fluorocytidine-5'-monophosphate in experimental settings?
- Methodological Answer : Store the compound at -20°C in a tightly sealed container to prevent hydrolysis. For solubility, dissolve in sterile water (e.g., 200 mg in 4 mL) or dimethyl sulfoxide (DMSO) for cellular assays. Avoid exposure to oxidizing agents and heat, as these degrade the phosphate ester bond .
Q. How is this compound utilized as a substrate in DNA/RNA biosynthesis studies?
- Methodological Answer : It serves as a substrate for uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase (EC 2.7.4.4) to form dCDP, which is further phosphorylated to dCTP for incorporation into DNA or RNA. Protocols involve incubating the compound with purified kinase, ATP, and Mg²⁺ ions at 37°C, followed by HPLC analysis to quantify dCTP formation .
Q. What analytical techniques are recommended for verifying the purity and stability of this nucleotide?
- Methodological Answer : Use reverse-phase HPLC with UV detection at 270 nm (characteristic absorbance of cytidine derivatives). For stability assessment, monitor degradation products under accelerated conditions (e.g., 40°C for 72 hours) and compare retention times against reference standards .
Advanced Research Questions
Q. What mechanisms underlie the antiviral activity of this compound against hepatitis C virus (HCV)?
- Methodological Answer : The active triphosphate metabolite inhibits HCV NS5B RNA-dependent RNA polymerase by competing with natural nucleotides. In replicon assays (e.g., Huh-7 cells), quantify viral RNA reduction via RT-qPCR. Note that the compound induces S-phase arrest in host cells, necessitating cytotoxicity controls (e.g., MTT assays) to distinguish antiviral effects from cytostatic activity .
Q. How do fluorinated modifications at the 2'-position influence enzyme binding and catalytic activity in nucleotide-processing enzymes?
- Methodological Answer : The 2'-fluoro group increases steric hindrance and electronegativity , altering substrate-enzyme interactions. For example, 2'-fluorinated derivatives of uridine monophosphate (UMP) covalently inhibit orotidine-5′-monophosphate decarboxylase (ODCase) via C6-substituent interactions. Use X-ray crystallography or molecular docking to compare binding conformations with non-fluorinated analogs .
Q. What strategies mitigate resistance mutations (e.g., S282T in HCV NS5B) when using fluorinated nucleotide analogs?
- Methodological Answer : Combine the compound with non-nucleoside inhibitors (e.g., NS5B thumb/palm domain binders) to reduce selective pressure. In resistance profiling, generate site-directed mutants (e.g., S282T) and assess IC₅₀ shifts in polymerase inhibition assays. PSI-7851, a prodrug of this compound, retains partial activity against S96T/N142T mutants, suggesting a complementary resistance profile .
Q. How can prodrug formulations enhance the bioavailability of this compound in vivo?
- Methodological Answer : Design phosphoramidate prodrugs (e.g., PSI-7851) to bypass poor cellular uptake. Evaluate pharmacokinetics in animal models by measuring triphosphate levels in liver tissue via LC-MS/MS. Compare oral versus intravenous administration to optimize bioavailability .
Key Research Findings
- The compound’s 2'-fluoro modification enhances metabolic stability in vivo, reducing deamination by cytidine deaminase .
- In cancer research, fluorinated nucleotides induce apoptosis via DNA synthesis inhibition, as shown in lymphoma models using flow cytometry for caspase-3 activation .
- Structural studies reveal that 2'-fluorine alters sugar pucker conformation , favoring a C3'-endo configuration critical for polymerase recognition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
